molecular formula C7H10N2O B1381835 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol CAS No. 1450754-41-2

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

Cat. No.: B1381835
CAS No.: 1450754-41-2
M. Wt: 138.17 g/mol
InChI Key: NMIZSJAOOMXKDJ-UHFFFAOYSA-N
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Description

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol is a versatile compound widely utilized in chemical synthesis for its unique properties. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds and specialized materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol typically involves the reaction of 3-butyn-1-ol with diazirine derivatives under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the diazirine ring. The reaction is usually conducted at low temperatures to prevent decomposition of the diazirine ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol involves its ability to form covalent bonds with target molecules upon exposure to ultraviolet light. This property makes it useful in photoaffinity labeling, where it can be used to identify and study the binding sites of proteins and other biomolecules. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into nearby C-H, N-H, or O-H bonds, forming stable covalent adducts .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-3H-diazirin-3-yl)ethanol
  • 2-(3-but-3-ynyl-3H-diazirin-3-yl)acetic acid
  • 3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Uniqueness

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol is unique due to its combination of an alkyne group and a diazirine ring, which provides both reactivity and stability. This combination allows for versatile applications in chemical synthesis, photoaffinity labeling, and material science .

Properties

IUPAC Name

2-(3-but-3-ynyldiazirin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIZSJAOOMXKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278943
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450754-41-2
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450754-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol
Reactant of Route 3
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol
Reactant of Route 4
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol
Reactant of Route 5
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol
Reactant of Route 6
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

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